molecular formula C25H26N2O2 B8131264 Methyl (R)-4-tritylpiperazine-2-carboxylate

Methyl (R)-4-tritylpiperazine-2-carboxylate

Cat. No.: B8131264
M. Wt: 386.5 g/mol
InChI Key: UOXRPWIEBSQIKJ-HSZRJFAPSA-N
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Description

Methyl ®-4-tritylpiperazine-2-carboxylate is a chemical compound with a complex structure that includes a piperazine ring substituted with a trityl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-tritylpiperazine-2-carboxylate typically involves the reaction of ®-4-tritylpiperazine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

(R)4tritylpiperazine2carboxylic acid+MethanolCatalystMethyl (R)4tritylpiperazine2carboxylate+Water(R)-4-tritylpiperazine-2-carboxylic\ acid + Methanol \xrightarrow{Catalyst} Methyl\ (R)-4-tritylpiperazine-2-carboxylate + Water (R)−4−tritylpiperazine−2−carboxylic acid+MethanolCatalyst​Methyl (R)−4−tritylpiperazine−2−carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-tritylpiperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl ®-4-tritylpiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-4-tritylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The trityl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The ester group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-4-benzylpiperazine-2-carboxylate
  • Methyl ®-4-phenylpiperazine-2-carboxylate
  • Methyl ®-4-allylpiperazine-2-carboxylate

Uniqueness

Methyl ®-4-tritylpiperazine-2-carboxylate is unique due to the presence of the trityl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds that may have different substituents on the piperazine ring.

Properties

IUPAC Name

methyl (2R)-4-tritylpiperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRPWIEBSQIKJ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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